
Sdh-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdh-IN-3: is a compound known for its potent inhibitory activity against succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and the electron transport chain. This compound has shown significant antifungal activity, particularly against Nigrospora oryzae, making it valuable for anti-infection research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-3 involves multiple steps, starting with the preparation of intermediates through reactions such as Michael addition. The final product is obtained by reacting these intermediates with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sdh-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its activity or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Sdh-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research on fungal infections, particularly those caused by Nigrospora oryzae.
Industry: Utilized in the development of antifungal agents and pesticides targeting succinate dehydrogenase.
Wirkmechanismus
Sdh-IN-3 exerts its effects by inhibiting succinate dehydrogenase, an enzyme that plays a critical role in the tricarboxylic acid cycle and the electron transport chain. By binding to the enzyme, this compound disrupts its activity, leading to a decrease in energy production and metabolic dysfunction in the target organism .
Vergleich Mit ähnlichen Verbindungen
Fluopyram: Another succinate dehydrogenase inhibitor with antifungal activity.
Carboxin: An older succinate dehydrogenase inhibitor used as a fungicide.
Pyran Derivatives: Novel compounds designed to inhibit succinate dehydrogenase with varying degrees of efficacy.
Uniqueness of Sdh-IN-3: this compound stands out due to its high potency and specificity for succinate dehydrogenase, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H11F2N3OS |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1-phenyl-N-thiophen-3-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H11F2N3OS/c16-14(17)13-12(15(21)19-10-6-7-22-9-10)8-18-20(13)11-4-2-1-3-5-11/h1-9,14H,(H,19,21) |
InChI-Schlüssel |
GUBJFGOWSLQELP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CSC=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


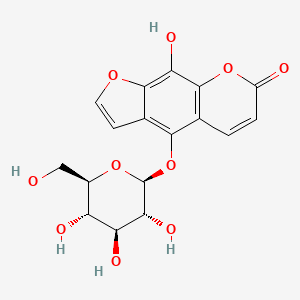
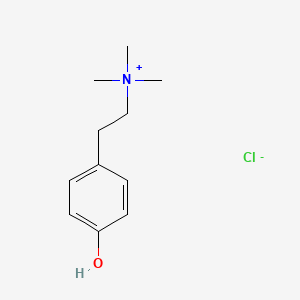
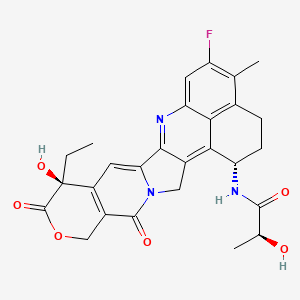
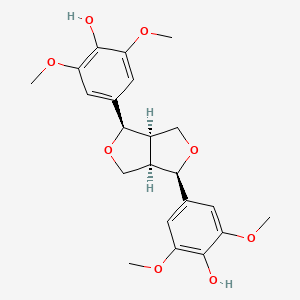
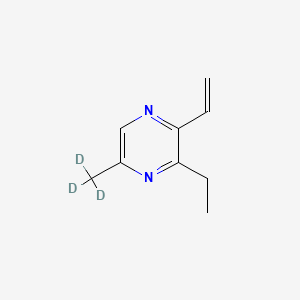
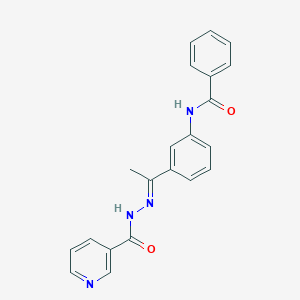
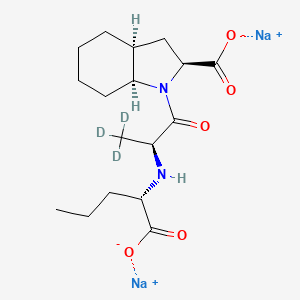

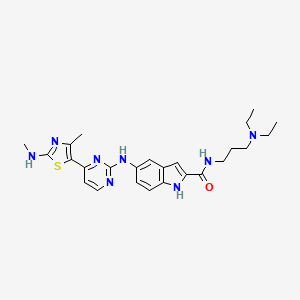
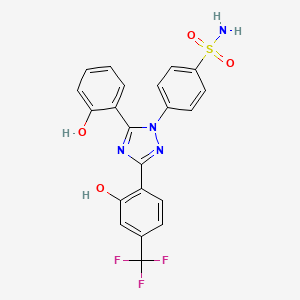
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
